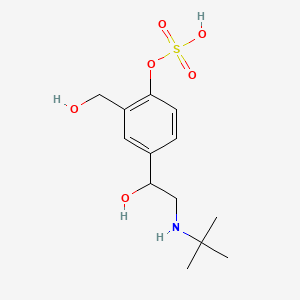

Rac albuterol-4-sulfate

Descripción general

Descripción

It is a metabolite of Salbutamol, a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). This compound is known for its bronchodilatory effects, making it a crucial component in respiratory therapies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rac albuterol-4-sulfate involves the sulfonation of Salbutamol. The process typically includes the reaction of Salbutamol with sulfuric acid or its derivatives under controlled conditions to introduce the sulfate group. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and stability analysis .

Análisis De Reacciones Químicas

Types of Reactions

Rac albuterol-4-sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: The compound can be reduced to its corresponding alcohols.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Salbutamol, such as its alcohols, ketones, and substituted analogs .

Aplicaciones Científicas De Investigación

Rac albuterol-4-sulfate is a metabolite of Salbutamol, a short-acting, selective beta2-adrenergic receptor agonist used in treating asthma and other respiratory conditions . Albuterol sulfate inhalation aerosol is indicated for treating or preventing bronchospasm in patients four years of age and older with reversible obstructive airway disease . It is also used to prevent exercise-induced bronchospasm in patients four years of age and older .

Clinical Studies of Albuterol

The FDA requires studies to characterize dose delivery from inhalers using U.S.-marketed spacers in in vitro studies . Examples of clinical studies include:

- Safety and efficacy of Ventolin HFA for obstructive airway disease treatment in children ages 2 to <4 years .

- Safety and efficacy of Ventolin HFA for obstructive airway disease treatment in children from birth to <2 years .

- Safety and efficacy of cumulative-dose administration of albuterol sulfate inhalation solution via nebulization or albuterol sulfate HFA inhalation aerosol with a valve holding chamber with attached facemask for reversible obstructive airway disease treatment in children from birth to <2 years .

These studies assess the safety and efficacy of Ventolin HFA delivered with a facemask and spacer in children with obstructive airway disease . They also assess the safety and efficacy of cumulative-dose administration of either albuterol sulfate inhalation solution delivered via nebulization or albuterol sulfate HFA inhalation aerosol with a valve holding chamber with attached facemask in an acute bronchodilation setting in children with obstructive airway disease from birth to <2 years of age .

Albuterol Dosage and Administration

For acute bronchospasm episodes or bronchospasm-related symptom prevention, the usual dosage for adults and children four years and older is two inhalations repeated every four to six hours . More frequent administration or a larger number of inhalations is not recommended . In some patients, one inhalation every four hours may be sufficient .

Effects of Rac-Albuterol on Arterial Blood Gases in COPD Patients

Research has explored the effects of high-dose nebulized rac-albuterol on patients with chronic obstructive pulmonary disease (COPD), hypercapnia, and limited bronchodilator reversibility . The primary concern was whether high doses of rac-albuterol could increase arterial carbon dioxide tension (PaCO2) in these patients .

Mecanismo De Acción

Rac albuterol-4-sulfate exerts its effects by selectively binding to beta-2 adrenergic receptors located in the bronchial smooth muscle. This interaction stimulates the receptors, leading to the relaxation of bronchial smooth muscle. The compound is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .

Comparación Con Compuestos Similares

Similar Compounds

Levalbuterol: The single R-isomer of Salbutamol, known for its higher affinity for beta-2 receptors and reduced side effects.

Racemic Albuterol: A mixture of R- and S-isomers of Salbutamol, commonly used in respiratory therapies

Uniqueness

Rac albuterol-4-sulfate is unique due to its specific sulfate group, which influences its pharmacokinetic properties and receptor selectivity. This makes it a valuable compound in both research and therapeutic applications.

Actividad Biológica

Rac albuterol-4-sulfate, a metabolite of the well-known bronchodilator albuterol, has garnered attention for its unique biological properties and implications in respiratory therapy. This article delves into the biological activity of this compound, examining its pharmacokinetics, effects on respiratory parameters, and relevant case studies.

1. Pharmacokinetics and Metabolism

Rac albuterol undergoes extensive metabolism primarily in the liver, where it is converted into this compound. This metabolic transformation significantly alters its pharmacological profile:

- Metabolism Pathways : Albuterol is metabolized through oxidative deamination and conjugation with glucuronide, leading to the formation of this compound, which lacks β-adrenergic activity. This is critical as it implies that the sulfate metabolite does not contribute to the therapeutic effects typically associated with albuterol .

- Excretion : Approximately 70% of an albuterol dose is eliminated through urinary excretion within 24 hours. The elimination half-life varies between formulations, ranging from 3.8 to 6 hours for inhaled forms .

2.1 Bronchodilation and Respiratory Function

Research indicates that while rac albuterol is effective in inducing bronchodilation, its sulfate metabolite does not exhibit similar efficacy. Studies have shown that:

- In patients with chronic obstructive pulmonary disease (COPD), administration of high-dose rac albuterol resulted in a slight decrease in arterial carbon dioxide tension (PaCO2) and an increase in arterial oxygen tension (PaO2). The mean change in PaCO2 was −0.03 kPa h−1, indicating a maintained capacity to respond to increased carbon dioxide production .

2.2 Case Studies

Case Study Overview :

A crossover study involving 14 stable COPD patients assessed the impact of rac albuterol on arterial blood gases. The study found:

- High-Dose Effects : High-dose rac albuterol led to a significant fall in PaO2 compared to low doses, with a mean difference of 0.1 kPa h−1 .

- Heart Rate Response : There was a notable increase in heart rate following high-dose administration, suggesting a cardiovascular response associated with higher doses of the drug .

3. Comparative Data Table

The following table summarizes key pharmacokinetic and biological activity data related to rac albuterol and its sulfate metabolite:

| Parameter | Rac Albuterol | This compound |

|---|---|---|

| Route of Administration | Inhaled, Oral, Intravenous | N/A |

| Metabolism Site | Liver | N/A |

| Primary Metabolite | This compound | N/A |

| Bronchodilator Activity | Yes | No |

| Half-Life (Inhalation) | 3.8 - 5 hours | N/A |

| Urinary Excretion (24h) | ~70% | N/A |

4. Conclusion and Implications for Therapy

The biological activity of this compound underscores its role as an inactive metabolite of rac albuterol. While it contributes to the overall pharmacokinetic profile of albuterol, it does not possess therapeutic benefits associated with bronchodilation. Understanding these dynamics is crucial for optimizing treatment strategies for patients with respiratory conditions.

Future research should focus on elucidating the clinical implications of this metabolite further and exploring potential therapeutic avenues that may arise from its unique metabolic pathways.

5. References

- Enantiomeric disposition of inhaled, intravenous and oral racemic salbutamol.

- Effects of rac-albuterol on arterial blood gases in patients with stable COPD.

- Pharmacokinetics and metabolism overview from StatPearls.

- Additional studies on bronchodilator efficacy and patient outcomes.

Propiedades

IUPAC Name |

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMLHYFHLRTRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63908-03-2 | |

| Record name | Albuterol-4-sulfate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALBUTEROL-4-SULFATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CX9CN85QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.